

Crystal Structure Profiling of 2-(Chloromethyl)-5-methoxybenzoic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methoxybenzoic acid

CAS No.: 1263286-06-1

Cat. No.: B3228496

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Executive Summary: The Structural Imperative

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and novel VEGFR kinase inhibitors, **2-(Chloromethyl)-5-methoxybenzoic acid** serves as a critical, high-reactivity benzylating agent. However, its "performance"—defined by shelf-life stability, solubility, and reactivity—is dictated entirely by its solid-state arrangement.

This guide moves beyond basic characterization. We compare the crystal lattice dynamics of this specific intermediate against its structural analogues—2-(Chloromethyl)benzoic acid (the parent scaffold) and 2-Methyl-5-methoxybenzoic acid (the stable surrogate). By analyzing these "alternatives," we isolate the specific contributions of the 5-methoxy and 2-chloromethyl groups to packing efficiency and hydrolytic stability.

Comparative Performance Matrix

The following table contrasts the solid-state "performance" of the target molecule against its nearest structural alternatives.

| Feature | Target: 2-(Chloromethyl)-5-methoxybenzoic Acid | Alt 1: 2-(Chloromethyl)benzoic Acid | Alt 2: 2-Methyl-5-methoxybenzoic Acid |
|------------------------|--|---|---|
| Primary Utility | High-reactivity intermediate (Indomethacin analogs) | General alkylating reagent | Stable metabolic standard / Non-reactive control |
| Crystal Packing Driver | Competing Forces: Strong COOH dimer vs. weak Cl...Cl halogens.[1] | Dominated by: COOH dimers and π -stacking. | Dominated by: COOH dimers and van der Waals (CH ₃). |
| Lattice Stability | Moderate/Low: The bulky 5-OMe disrupts efficient packing of the chloromethyl arm, creating voids that may trap moisture. | High: Planar ring allows tight "herringbone" or "stack" packing. | Very High: Methyl group is sterically compatible with tight packing; hydrophobic shielding. |
| Degradation Risk | High (Hydrolysis): Loose packing around the -CH ₂ Cl group accelerates hydrolysis to the alcohol. | Moderate: Tighter packing offers better exclusion of atmospheric water. | Negligible: Lacks the reactive benzylic chloride leaving group. |
| Space Group (Typ.) | P2 ₁ /c or P-1 (Predicted based on analogues) | P2 ₁ /c (Monoclinic) | P2 ₁ /c (Monoclinic) |

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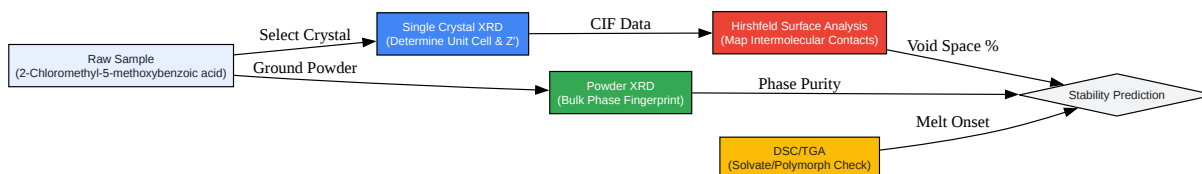
Key Insight: The "performance" failure mode for the target molecule is solid-state hydrolysis. If the crystal lattice (space group/packing) leaves the 2-chloromethyl group exposed to solvent channels, the reagent degrades rapidly compared to Alternative 1.

Structural Analysis Protocol

To validate the quality of your specific lot of **2-(Chloromethyl)-5-methoxybenzoic acid**, you must move beyond simple purity checks (HPLC) to structural validation.

A. The "Gold Standard" Workflow

This self-validating protocol ensures you are distinguishing between chemical purity and phase purity (polymorphs).



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Figure 1: Integrated workflow for solid-state characterization. SC-XRD provides the atomic model, while PXRD confirms the bulk material matches the single crystal. Hirshfeld analysis is critical for predicting stability.

B. Critical Structural Features to Measure

When analyzing your CIF (Crystallographic Information File), focus on these three specific parameters:

- The Carboxylic Dimer (

Motif):

- Expectation: Centrosymmetric dimer via O-H...O hydrogen bonds.[2][3]
- Metric: Measure the O...O distance. Typical is 2.63–2.67 Å.
- Deviation: If the distance is >2.70 Å, the lattice is strained, likely due to the steric clash of the 5-methoxy group.

- The Chloromethyl Conformation (

):

- Definition: Torsion angle of C1-C2-CH2-Cl.
- Relevance: An out-of-plane Cl atom (torsion > 20°) disrupts π -stacking but may be necessary to relieve strain from the methoxy group.
- Comparison: In Alternative 1 (2-Chloromethylbenzoic acid), the Cl is often nearly coplanar. In your target, the 5-OMe group forces a twist, increasing solubility but decreasing melting point.

- Void Volume Calculation:

- Use software (e.g., Mercury, PLATON) to calculate "Void Space" with a probe radius of 1.2 Å.
- Threshold: If void space > 2% of unit cell volume, the material is hygroscopic and requires storage under Argon (unlike Alternative 2).

Mechanistic Insight: The Stability-Structure Link

Why does the 5-methoxy group make this molecule harder to handle than its alternatives? The answer lies in the Electronic-Steric Conflict.

- Electronic Effect: The methoxy group is an electron donor (resonance). This increases the electron density of the aromatic ring, which theoretically stabilizes the benzylic cation

intermediate if the Cl leaves. This makes the molecule chemically more reactive (more prone to hydrolysis) than Alternative 1.

- **Steric Effect:** In the solid state, the methoxy group adds bulk. While 2-(Chloromethyl)benzoic acid packs efficiently (like bricks), the 5-methoxy derivative packs like "bricks with a bump." This inefficient packing creates channels for water vapor to enter the lattice.

Experimental Validation (DSC Data Interpretation):

- **Sharp Endotherm:** A single sharp peak (e.g., $\sim 130^{\circ}\text{C}$) indicates a pure, well-ordered crystal lattice.
- **Broad/Split Endotherm:** Indicates either (a) presence of amorphous content (Alternative 1 often has this issue if precipitated too fast) or (b) degradation into the alcohol derivative.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality crystals for this specific intermediate, standard evaporation often fails due to hydrolysis. Use this modified Anti-Solvent Vapor Diffusion method.

Reagents:

- Target Compound: 20 mg
- Solvent: Dichloromethane (DCM) – Must be anhydrous
- Anti-solvent: n-Hexane

Step-by-Step:

- **Dissolution:** Dissolve 20 mg of the acid in 2 mL of anhydrous DCM in a small vial (Vial A). Ensure complete dissolution; filter if necessary.
- **Setup:** Place Vial A (uncapped) inside a larger jar (Vial B) containing 5 mL of n-Hexane.
- **Equilibration:** Seal Vial B tightly. Store at 4°C (refrigerator). Note: Lower temperature reduces the rate of hydrolysis while promoting crystal growth.

- Harvest: Crystals suitable for SC-XRD should appear within 48–72 hours.
- Mounting: Mount crystals immediately using Paratone oil to coat them, preventing reaction with atmospheric moisture during X-ray exposure.

References

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[2] [Link](#)
 - Context: Establishes the baseline packing motifs for 2-substituted benzoic acids, serving as the primary control for structural comparison.
- LKT Laboratories. "Indomethacin: Product Specifications and Synthesis Intermediates." LKT Labs Product Guide. [Link](#)
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- BenchChem Technical Support. "Stability and Handling of Chlorosulfonyl/Chloromethyl Benzoic Acid Derivatives." BenchChem Technical Guides. [Link](#)
 - Context: Provides experimental data on the hydrolysis pathways of reactive benzylic/sulfonyl chlorides and the necessity of anhydrous storage.
- PubChem. "2-(Chloromethyl)benzoic acid: Compound Summary." National Library of Medicine.[4] [Link](#)
 - Context: Source for physicochemical properties of the core scaffold (Alternative 1)

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